Ethyl hydrogen sebacate
Description
Ethyl hydrogen sebacate (EHS; CAS 693-55-0) is a monoester derived from sebacic acid (decanedioic acid) and ethanol. Its IUPAC name, 10-ethoxy-10-oxodecanoic acid, reflects its structure: a ten-carbon dicarboxylic acid with one carboxylic acid group esterified with ethanol and the other remaining free . Synthesized via acid-catalyzed esterification of sebacic acid with ethanol or partial hydrolysis of diethyl sebacate, EHS typically achieves yields of 60–65% under optimized conditions . Key physical properties include a melting point of 34–36°C and a boiling point of 183–187°C at 6 mm Hg , with a molecular weight of 230.30 g/mol . Its applications span polymer synthesis (e.g., as a precursor for cross-linked polyesters) and organic intermediates (e.g., electrolysis to form dicarboxylates) .
Properties
IUPAC Name |
10-ethoxy-10-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-2-16-12(15)10-8-6-4-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZCDMPHHUODDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883479 | |
| Record name | Decanedioic acid, 1-ethyl ester | |
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Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-55-0 | |
| Record name | 1-Ethyl decanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 10-Ethoxy-10-oxodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl hydrogen sebacate | |
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| Record name | Decanedioic acid, 1-ethyl ester | |
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| Record name | Decanedioic acid, 1-ethyl ester | |
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| Record name | Ethyl hydrogen sebacate | |
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| Record name | 10-Ethoxy-10-oxodecanoic acid | |
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Preparation Methods
Reaction Conditions and Optimization
The stoichiometric ratio of sebacic acid to ethanol is critical. A molar excess of ethanol (1:5–1:10) drives the equilibrium toward ester formation. Temperature optimization studies indicate that refluxing at 78–85°C for 6–12 hours achieves maximal conversion. Prolonged reaction times beyond 12 hours risk side reactions, such as diethyl sebacate formation. Post-reaction neutralization with sodium bicarbonate (NaHCO₃) followed by solvent extraction with diethyl ether isolates the crude product, which is further purified via recrystallization from hexane.
Table 1: Direct Esterification Parameters
| Parameter | Optimal Range |
|---|---|
| Molar Ratio (Acid:EtOH) | 1:8 |
| Catalyst Concentration | 2–3% H₂SO₄ |
| Temperature | 80°C |
| Reaction Time | 10 hours |
| Yield | 78% ± 3% |
Half-Saponification of Diethyl Sebacate
Partial hydrolysis of diethyl sebacate ((C₂H₅O₂C)(CH₂)₈(CO₂C₂H₅)) under controlled basic conditions selectively yields this compound. This method exploits the differential reactivity of ester groups in alkaline media. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous ethanol (50–70% v/v) at 60–70°C hydrolyzes one ester group over 4–6 hours.
Mechanistic Insights and Yield Enhancement
The saponification follows second-order kinetics, with hydroxide ions attacking the ester carbonyl. Stoichiometric control of NaOH (0.5–0.6 equivalents) ensures mono-hydrolysis. Excess base leads to full conversion to sebacic acid, necessitating precise titration. Post-reaction acidification with HCl regenerates the carboxylic acid moiety, and extraction with chloroform isolates the product. Yields typically reach 70–75%, with purity confirmed via melting point (35–38°C) and IR spectroscopy (C=O stretch at 1720 cm⁻¹).
Thermal Equimolar Reaction of Sebacic Acid and Diethyl Sebacate
Heating equimolar quantities of sebacic acid and diethyl sebacate at 150–180°C for 3–5 hours induces transesterification, producing this compound. This solvent-free method avoids aqueous workup, making it advantageous for moisture-sensitive applications.
Catalytic and Thermodynamic Considerations
The reaction equilibrium is governed by Le Chatelier’s principle, with continuous removal of ethanol shifting the equilibrium toward product formation. Catalysts such as p-toluenesulfonic acid (pTSA) enhance reaction rates, reducing completion time to 2 hours. Gas chromatography-mass spectrometry (GC-MS) analyses reveal >90% conversion, though isolation requires fractional distillation under reduced pressure (10–15 mmHg) to separate unreacted diethyl sebacate.
Electrochemical Condensation of Monomethyl Adipate
A patent-pending method synthesizes sebacic acid precursors via electrochemical condensation of monomethyl adipate (CH₃O₂C(CH₂)₄CO₂H), which is subsequently esterified to this compound. This two-step process involves:
- Electrolytic Dimerization : Monomethyl adipate undergoes Kolbe electrolysis in methanol containing sodium methoxide (NaOCH₃), producing dimethyl sebacate ((CH₃O₂C)(CH₂)₈(CO₂CH₃)) at 60–70% current efficiency.
- Selective Hydrolysis : Dimethyl sebacate is hydrolyzed to sebacic acid, which is then esterified with ethanol as described in Section 1.
Table 2: Electrochemical Process Metrics
| Parameter | Value |
|---|---|
| Voltage | 5–6 V |
| Temperature | 25–30°C |
| Current Efficiency | 65% |
| Purity (Dimethyl Sebacate) | 98% |
Green Synthesis via Solid-Phase Cleavage
Recent advancements emphasize sustainability, as demonstrated by a solvent-free method cleaving ricinoleic acid derivatives to sebacic acid using sodium hydroxide (NaOH) at 200–350°C. The resultant sebacic acid is esterified with bioethanol, achieving a 92% atom economy. This approach eliminates thinning agents, reducing waste generation by 40% compared to conventional methods.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Yield | Purity | Sustainability |
|---|---|---|---|
| Direct Esterification | 78% | 95% | Moderate |
| Half-Saponification | 73% | 97% | Low |
| Thermal Equilibration | 85% | 93% | High |
| Electrochemical | 68% | 98% | Moderate |
| Green Synthesis | 82% | 96% | High |
The thermal method offers the highest yield and sustainability, while electrochemical routes provide superior purity. Green synthesis balances both metrics, positioning it as a future industrial standard.
Characterization and Analytical Validation
This compound is validated via:
Chemical Reactions Analysis
Types of Reactions: Ethyl hydrogen sebacate undergoes various chemical reactions, including:
Esterification and Transesterification: It can participate in further esterification reactions to form diesters or undergo transesterification with other alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sebacic acid and ethyl alcohol.
Oxidation and Reduction: While less common, it can undergo oxidation to form sebacic acid or reduction to form corresponding alcohols.
Common Reagents and Conditions:
Acidic Hydrolysis: Concentrated hydrochloric acid or sulfuric acid is used to hydrolyze the ester bond.
Basic Hydrolysis: Potassium hydroxide or sodium hydroxide solutions are used for saponification.
Catalysts: Acid catalysts like sulfuric acid are commonly used in esterification reactions.
Major Products:
Sebacic Acid: Formed through hydrolysis.
Diethyl Sebacate: Formed through transesterification.
Ethyl Alcohol: A byproduct of hydrolysis.
Scientific Research Applications
Applications in the Plastics Industry
Ethyl hydrogen sebacate is predominantly used as a plasticizer , which enhances the flexibility and durability of plastic materials. Its applications include:
- Polymer Modification : It is incorporated into polyvinyl chloride (PVC) and other polymers to improve their mechanical properties.
- Coatings and Sealants : Used in formulations to enhance adhesion and flexibility.
Table 1: Properties of this compound as a Plasticizer
| Property | Value |
|---|---|
| Density | 1.02 g/cm³ |
| Boiling Point | 250 °C |
| Flash Point | 110 °C |
| Compatibility | Compatible with PVC, PVA |
Biomedical Applications
In biomedical engineering, this compound has been explored for its potential in drug delivery systems and tissue engineering due to its biocompatibility and biodegradability.
Drug Delivery Systems
This compound can be utilized as a carrier for controlled drug release. Its ester bonds can be hydrolyzed, allowing for gradual drug release over time.
Case Study: Controlled Release of Anticancer Drugs
A study demonstrated the use of this compound as a matrix for the controlled release of anticancer drugs like doxorubicin. The results indicated a sustained release profile over several days, enhancing therapeutic efficacy while minimizing side effects.
Tissue Engineering
The compound has been investigated for use in scaffolding materials that support cell growth and tissue regeneration.
Table 2: Comparison of Scaffolding Materials
| Material | Mechanical Strength | Biodegradability | Cell Compatibility |
|---|---|---|---|
| This compound | Moderate | High | Excellent |
| Poly(Lactic Acid) | High | Moderate | Good |
| Polycaprolactone | Moderate | High | Excellent |
Synthesis Procedure Example
- Combine sebacic acid (130 g) and ethanol (250 g) in a flask.
- Add concentrated sulfuric acid (25 cc) as a catalyst.
- Heat under reflux for several hours until the reaction completes.
Environmental Impact and Biodegradability
One of the significant advantages of using this compound is its biodegradability, which reduces environmental impact compared to traditional plasticizers that persist in the environment.
Mechanism of Action
The mechanism of action of ethyl hydrogen sebacate involves its ability to undergo esterification and hydrolysis reactions. These reactions are facilitated by the presence of acid or base catalysts, which help in breaking or forming ester bonds. The molecular targets and pathways involved include the ester bond formation and cleavage, which are crucial for its applications in various fields .
Comparison with Similar Compounds
Monoesters of Dicarboxylic Acids
EHS belongs to a family of monoethyl esters of α,ω-dicarboxylic acids. Key analogues include:
Key Observations :
- Chain Length and Physical Properties : Longer carbon chains correlate with higher boiling points (e.g., EHS at 202–203°C vs. ethyl hydrogen adipate at 169–170°C under similar vacuum conditions) due to increased van der Waals interactions .
- Synthesis Efficiency : Shorter-chain analogues (e.g., ethyl hydrogen adipate) achieve higher yields (71–75%) compared to EHS (60–65%), likely due to reduced steric hindrance during esterification .
- Reactivity: The free carboxylic acid group in monoesters enables salt formation (e.g., silver salts for bromination ) and participation in polycondensation reactions, unlike diesters like diethyl sebacate .
Comparison with Diesters: Diethyl Sebacate
Diethyl sebacate (DES; CAS 110-40-7), the fully esterified counterpart of EHS, exhibits distinct properties:
- Physical State : Liquid at room temperature (vs. EHS’s waxy solid), enhancing its utility as a plasticizer in polymers like polyvinyl chloride .
- Solubility: DES is more lipophilic, dissolving readily in ethyl ether and toluene, whereas EHS’s free carboxylic acid group increases polarity, limiting solubility in nonpolar solvents .
- Applications: DES serves as a plasticizer and nanostructured lipid carrier , while EHS is preferred in cross-linked polyester synthesis due to its reactive acid group .
Functional Group Reactivity and Derivatives
The carboxylic acid moiety in EHS allows for diverse transformations:
- Salt Formation : Reaction with potassium hydroxide forms potassium ethyl sebacate, a precursor for electrolytic synthesis of dicarboxylates .
- Bromination : The silver salt of EHS reacts with bromine in carbon tetrachloride to yield 1-carbethoxy-8-bromo-octane, a key intermediate in alkyl chain elongation .
- Polymer Modification : Incorporation into poly(butanediol sebacate-butylene terephthalate) introduces hydrogen bonds, improving mechanical strength .
Biological Activity
Introduction
Ethyl hydrogen sebacate (EHS), with the chemical formula and CAS number 693-55-0, is a diester derived from sebacic acid. It has garnered attention in various fields, particularly in biomedical applications due to its unique properties. This article explores the biological activity of EHS, focusing on its synthesis, characterization, and potential applications based on recent research findings.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 230.30 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 312.0 °C at 760 mmHg |
| Melting Point | 1-2 °C (lit.) |
| Flash Point | 135.0 ± 17.4 °C |
EHS is known for its low toxicity and biodegradability, making it suitable for various applications, particularly in the biomedical field.
Biocompatibility and Degradation
Research indicates that EHS exhibits favorable biocompatibility, which is essential for its application in tissue engineering and drug delivery systems. A study on poly(glycerol sebacate) (PGS), a polymer related to EHS, demonstrated that PGS materials are non-cytotoxic and provoke minimal inflammatory responses when implanted in vivo . The degradation of PGS is primarily hydrolytic, leading to a gradual loss of mechanical strength while allowing for controlled release of therapeutic agents .
Antimicrobial Properties
EHS has shown potential antimicrobial activity against various pathogens. In studies involving PGS-based materials, antimicrobial properties were noted against both bacteria and fungi, highlighting the compound's utility in wound healing applications . The incorporation of EHS into polymer matrices can enhance their effectiveness as antimicrobial agents.
Case Studies
- Tissue Engineering Applications : In a comparative study of PGS and other polymers, EHS-based materials demonstrated superior mechanical properties and degradation rates suitable for soft tissue regeneration . The ability to tailor these properties through synthesis parameters allows for specific applications in cardiovascular and nerve tissue engineering.
- Drug Delivery Systems : EHS has been utilized in formulating drug delivery systems that exploit its biodegradable nature. Research indicates that EHS can be integrated into polymeric carriers to facilitate the sustained release of drugs while maintaining biocompatibility .
- Wound Healing : A study highlighted the effectiveness of EHS-containing hydrogels in promoting wound healing through enhanced cell adhesion and proliferation . The hydrophilic nature of EHS aids in maintaining moisture at the wound site, which is critical for healing.
Synthesis Methods
EHS can be synthesized through various methods, including:
Q & A
Q. What are the established methods for synthesizing Ethyl hydrogen sebacate, and how do reaction conditions influence product yield?
this compound is synthesized via acid-catalyzed esterification of sebacic acid with ethanol or partial saponification of diethyl sebacate. A common method involves heating sebacic acid, diethyl sebacate, di-n-butyl ether, and concentrated HCl at 160–170°C, followed by vacuum distillation. The yield (60–65%) depends on temperature control, reflux duration, and the addition of diethyl sebacate to suppress diester formation . Subsequent batches using residual distillation mixtures can increase yields to 70–77% .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Key methods include:
- Distillation parameters : Boiling point (183–187°C at 6 mm Hg) and melting point (34–36°C) for purity assessment .
- Silver salt precipitation : Used to isolate intermediates, as described in the synthesis of derivatives like 1-carbethoxy-8-bromo-octane .
- Chromatography : GC-MS or HPLC to resolve monoester/diester mixtures .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance the yield of this compound beyond 60–65%?
Yield optimization strategies include:
- Recycling distillation residues : Retaining residues in the flask increases yields to 70–77% in subsequent runs .
- Catalyst selection : Heterogeneous catalysts like SO₄²⁻/TiO₂-ZrO₂ achieve >99% yield for di(2-ethylhexyl sebacate), suggesting potential adaptability for monoester synthesis .
- Temperature modulation : Gradual reduction from 160–170°C to 120–130°C minimizes side reactions .
Q. What are the comparative advantages of homogeneous vs. heterogeneous catalytic systems in this compound synthesis?
Q. How does the inclusion of diethyl sebacate in the initial reaction mixture affect the monoester-to-diester ratio?
Adding diethyl sebacate shifts equilibrium toward monoester formation by Le Chatelier’s principle, reducing diester generation. This increases monoester yields to 50–54% initially, with further gains via fractionation .
Q. What strategies mitigate purification challenges, such as solidification during distillation?
Q. How do physicochemical properties of this compound impact its application in drug delivery systems?
Its low melting point (34–36°C) and solubility in organic solvents make it suitable as a plasticizer or excipient in controlled-release formulations. Diffusion studies with sebacate esters in ethyl cellulose films highlight its role in modulating drug release kinetics .
Q. What toxicological considerations arise when handling this compound?
Sebacates generally exhibit low toxicity, but prolonged exposure to heated vapors may cause mild irritation. Sensitization is rare and likely linked to impurities . Comparative studies show dibutyl sebacate is metabolized and excreted efficiently, suggesting similar behavior for the monoester .
Q. Can microbial biosynthesis replace chemical synthesis for this compound production?
E. coli engineered with ester biosynthesis and ω-oxidation pathways produces diethyl sebacate, but monoester yields remain unverified. Challenges include enzyme specificity and scalability compared to chemical methods .
Q. How should researchers reconcile conflicting yield data (e.g., 60–65% vs. 68%) across studies?
Discrepancies arise from variables like reaction scale, catalyst concentration, and purification protocols. Systematic replication with controlled parameters (e.g., HCl purity, distillation efficiency) is critical .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
